2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid
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Overview
Description
2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound features a naphthalene ring attached to the isonicotinic acid moiety, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthalene derivative and isonicotinic acid.
Coupling Reaction: The naphthalene derivative is coupled with isonicotinic acid under specific reaction conditions, often involving a catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A simpler derivative with similar structural features but lacking the naphthalene ring.
Naphthalene Derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid is unique due to the presence of both the naphthalene ring and the isonicotinic acid moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.
Biological Activity
2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid (2-HNI) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 2-HNI, focusing on its antimicrobial and anticancer properties, as well as its structural characteristics that contribute to these activities.
Structural Characteristics
The chemical structure of 2-HNI includes a hydroxyl group and a carboxylic acid group, which are significant for binding interactions with biological targets. The presence of aromatic rings, specifically naphthalene and pyridine, enhances its electronic properties and may facilitate self-assembly, making it a candidate for various applications in supramolecular chemistry and organic electronics.
Antimicrobial Activity
Recent studies indicate that 2-HNI exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is likely associated with its ability to interfere with fatty acid biosynthesis pathways in bacteria, similar to other known antimicrobial agents .
Table 1: Antimicrobial Activity of 2-HNI
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 10 µM |
Escherichia coli | < 15 µM |
Pseudomonas aeruginosa | < 20 µM |
Anticancer Activity
In addition to its antimicrobial effects, 2-HNI has demonstrated promising anticancer activity in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .
Case Study: Cytotoxicity Assessment
A study conducted on human cancer cell lines revealed that 2-HNI exhibited significant cytotoxic effects. The compound was tested against several types of cancer cells, including lung (A549), breast (MCF-7), and colon (HT-29) cancer cells. The results showed that:
- A549 Cells : IC50 value of approximately 12 µM
- MCF-7 Cells : IC50 value of approximately 15 µM
- HT-29 Cells : IC50 value of approximately 18 µM
These findings suggest that 2-HNI could be further explored for its potential use in cancer therapy .
The biological activities of 2-HNI may be attributed to its ability to interact with specific proteins or enzymes within microbial and cancerous cells. The carboxylic acid group is crucial for forming hydrogen bonds with target sites, while the aromatic rings may contribute to hydrophobic interactions that enhance binding affinity .
Properties
IUPAC Name |
5-naphthalen-1-yl-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-8-13(16(19)20)14(9-17-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEIMXPRDFIYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)C=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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